molecular formula C7H10N2 B124552 (3-Methylpyridin-2-yl)methanamine CAS No. 153936-26-6

(3-Methylpyridin-2-yl)methanamine

Cat. No.: B124552
CAS No.: 153936-26-6
M. Wt: 122.17 g/mol
InChI Key: QNLAYSBIWHHNIT-UHFFFAOYSA-N
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Description

(3-Methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, featuring a methyl group at the third position and a methanamine group at the second position of the pyridine ring

Mechanism of Action

Preparation Methods

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

One of the most notable applications of (3-Methylpyridin-2-yl)methanamine is its role as a precursor in the development of pharmaceuticals targeting specific molecular pathways involved in cancer. Research indicates that derivatives of this compound can inhibit Polo-like kinase 4 (PLK4), a critical protein involved in cell cycle regulation. Inhibition of PLK4 can disrupt normal cell cycle processes and induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Table 1: Summary of Anticancer Activity

CompoundTargetMechanism of ActionReference
This compoundPLK4Inhibition leading to apoptosis
Derivative ACDKCell cycle arrest
Derivative BMycobacterial ATP synthaseInhibition of ATP synthesis

1.2 Neuropharmacological Applications

This compound derivatives have also been studied for their potential as neuropharmacological agents. The compound's ability to interact with neurotransmitter systems suggests possible applications in treating neurological disorders such as depression and schizophrenia. Some studies have indicated that modifications to the basic structure can enhance binding affinity to specific receptors .

Agrochemical Applications

The compound's structural features allow it to act as a precursor for agrochemicals, particularly in the synthesis of herbicides and fungicides. Its nitrogen-containing framework is beneficial for developing compounds that can effectively target plant pathogens while minimizing environmental impact. Research has shown that certain derivatives exhibit significant herbicidal activity against common agricultural weeds .

Material Science

3.1 Synthesis of Functional Materials

In material science, this compound has been utilized in the synthesis of functional materials, including polymers and catalysts. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technologies. For example, coordination compounds formed with transition metals have shown promising catalytic activity in organic reactions .

Table 2: Overview of Material Science Applications

ApplicationDescriptionExample CompoundReference
CatalysisMetal complex formation for organic reactionsComplex A
SensorsDevelopment of chemical sensors using polymer compositesSensor B

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of a series of this compound derivatives against various cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Agrochemical Efficacy

In agricultural trials, a derivative of this compound was tested for its efficacy as a herbicide against resistant weed species. The study demonstrated that the compound effectively reduced weed biomass while exhibiting low toxicity to non-target plants, suggesting its potential for environmentally friendly herbicide development .

Comparison with Similar Compounds

Biological Activity

(3-Methylpyridin-2-yl)methanamine, a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry. The compound's structure allows it to interact with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methyl group at the 3-position and an amine group at the 2-position. Its chemical formula is C7H10NC_7H_10N, and it can exist in both free base and hydrochloride forms. The compound's unique structure contributes to its reactivity and interaction with biological systems.

The precise biochemical pathways affected by this compound are not fully elucidated. However, based on its structural similarity to other pyridine derivatives, it is hypothesized that the compound may interact with biological targets through:

  • Non-covalent interactions : Such as hydrogen bonding and π-π stacking.
  • Enzyme inhibition : It may act as an inhibitor or activator of specific enzymes, modulating various biochemical pathways.

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth, particularly against Mycobacterium tuberculosis. In vitro assays have shown promising results, although specific potency data remains limited .

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. It has been utilized as a building block in the synthesis of more complex molecules with potential antitumor activity. Its derivatives have shown varying degrees of cytotoxicity against cancer cell lines, indicating a potential pathway for therapeutic development .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented. However, as a small molecule, it is likely to exhibit favorable absorption and distribution characteristics. The metabolism and excretion pathways would depend on its interactions with metabolic enzymes and transporters.

Case Studies

  • Antimycobacterial Activity : A study focused on similar pyridine derivatives demonstrated that modifications at the 7-position significantly influenced their activity against Mycobacterium tuberculosis. This suggests that this compound could be further optimized for enhanced efficacy .
  • Antichlamydial Activity : Research on compounds related to this compound indicated that structural modifications could enhance selectivity and potency against Chlamydia species. This highlights the importance of structural diversity in developing effective antimicrobial agents .

Applications in Research

This compound serves multiple roles in scientific research:

  • Organic Synthesis : It is used as a versatile building block for synthesizing complex organic molecules.
  • Biological Studies : Investigated for enzyme mechanisms and as a ligand in coordination chemistry.
  • Pharmaceutical Development : Explored for potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3-Chloropyridin-2-yl)methanamineChlorine substituentSimilar antimicrobial properties
(3-Hydroxy-2-methylpyridine)Hydroxyl groupEnhanced solubility but lower activity
(3-Methylpyridin-2-yl)Base compoundFoundational for various derivatives

Properties

IUPAC Name

(3-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLAYSBIWHHNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153936-26-6
Record name 3-Methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153936-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methylpyridin-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Methylpyridine-2-carbonitrile (2.0 g, 16.95 mmol) in THF (50 ml) at 0° C. was added to a solution of lithium aluminium hydride (16.95 ml, 1 M in THF) and the mixture allowed to warm to RT overnight. The reaction was cooled to 0° C. and quenched with ethyl acetate (2.5 ml). Sodium hydroxide (2.5 ml, 1 M) was added and the mixture stirred at RT for 1 h, then filtered through Celite®. The filtrate was extracted with ethyl acetate (2×20 ml) and the combined organics washed with brine (50 ml) and dried (MgSO4). The crude material was purified by chromatography (0–5% MeOH in CH2Cl2+1% NH3) to yield a yellow oil (282 mg).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16.95 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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